Isofuranodiene

Descripción general

Descripción

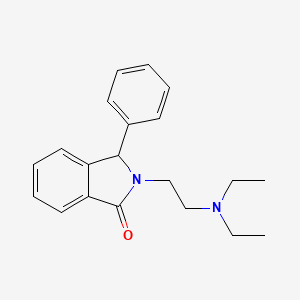

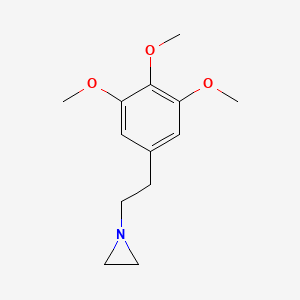

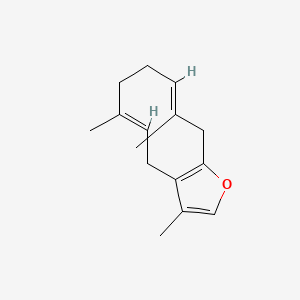

Isofuranodiene is a sesquiterpenoid and the main constituent of wild celery (Smyrnium olusatrum L., Apiaceae) . It has been found to have anticancer activity by inhibiting the proliferation and inducing apoptosis in cancer cells . It also protects against liver injury in SD rats, suggesting it may be a potential functional food ingredient for the prevention and treatment of liver diseases .

Synthesis Analysis

Isofuranodiene is isolated from the essential oil of Smyrnium olusatrum (Apiaceae), and its potential against Tetranychus urticae (Tetranychidae), an important agricultural pest, has been evaluated .Molecular Structure Analysis

Isofuranodiene is a thermosensitive molecule undergoing Cope rearrangement giving the less active isomer curzerene .Chemical Reactions Analysis

Isofuranodiene has been found to undergo a Cope rearrangement, a type of molecular rearrangement .Physical And Chemical Properties Analysis

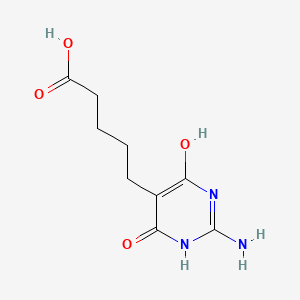

Isofuranodiene has a molecular formula of C15H20O and an average mass of 216.319 Da . It is an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Medicine: Stroke Prevention and Recovery

Isofuranodiene has been studied for its protective effects against oxidative stress and inflammatory response in an animal model of ischemic stroke . Pre-treatment with Isofuranodiene significantly reduced inflammatory cytokines and lipid peroxidation indicators, suggesting its potential as a lead compound for new treatments of brain ischemia .

Agriculture: Pest Control

Research has shown that Isofuranodiene can be used as an acaricide and oviposition inhibitor against Tetranychus urticae, a significant agricultural pest . Its low solubility and susceptibility to oxidation have been addressed by encapsulating it in stable microemulsions, enhancing its application in pest control .

Environmental Impact: Eco-Friendly Pesticide

Isofuranodiene’s potential as a botanical insecticide is notable due to its low impact on non-target aquatic microcrustaceans and earthworms, making it an eco-friendly option for vector control operations .

Industrial Uses: Botanical Insecticide

The compound’s insecticidal and acaricidal activities make it valuable for industrial applications, particularly in developing effective botanical insecticides .

Food Industry: Flavoring Agent

Isofuranodiene is a major volatile compound in the essential oil from Smyrnium olusatrum (wild celery), which was historically used as a flavoring agent due to its aromatic properties .

Cosmetics: Fragrance Component

Sesquiterpenes like Isofuranodiene, which are found in essential oils, are economically important for the cosmetic industry as fragrant components .

Pharmaceutical Research: Neuroprotective Effects

Isofuranodiene has been isolated from wild celery and shown to protect rats against acute ischemic stroke, indicating its potential for pharmaceutical applications in neuroprotection .

Parasiticidal Properties: Scolicidal Activity

Studies have demonstrated the scolicidal activity of Isofuranodiene against Echinococcus granulosus protoscoleces, highlighting its importance in the treatment and prevention of cystic echinococcosis .

Mecanismo De Acción

- IFD’s primary targets are not explicitly mentioned in the available literature. However, its protective effects against oxidative stress and inflammatory response in an animal model of ischemic stroke suggest involvement in modulating inflammatory pathways .

- The Anti-Inflammatory Effects of IFD may be mediated through downregulation of pNF-κB protein .

- By inhibiting NF-κB activation, IFD may reduce the expression of pro-inflammatory cytokines (such as IL-1β and TNF-α) and mitigate oxidative stress .

Target of Action

Mode of Action

Result of Action

Propiedades

IUPAC Name |

(5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHYHOJPKFEK-IAVOFVOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC2=C(C/C(=C/CC1)/C)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317240 | |

| Record name | Isofuranodiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Furanodiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

57566-47-9 | |

| Record name | Isofuranodiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57566-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofuranodiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFURANODIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E7DKT38LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

66 °C | |

| Record name | Furanodiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)

![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)